2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid
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Overview
Description
2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound features a methoxy group at the 5-position and a methyl group at the 3-position of the benzofuran ring, with an acetic acid moiety attached at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a Cu-catalyzed intramolecular C-O coupling reaction, followed by Mo(CO)6-mediated intermolecular carbonylation.
Introduction of Substituents: The methoxy and methyl groups are introduced through selective O-alkylation and subsequent cyclization processes.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached via a reaction with acetic acid derivatives under suitable conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzofurans, alcohols, ketones, and carboxylic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research explores its potential therapeutic applications, particularly in drug development for various diseases.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, derivatives of benzofuran compounds have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities by interacting with multiple receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxy-3-methyl-1-benzofuran-2-yl)acetic acid
- [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone
Uniqueness
2-(5-Methoxy-3-methylbenzofuran-2-yl)acetic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C12H12O4 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(5-methoxy-3-methyl-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C12H12O4/c1-7-9-5-8(15-2)3-4-10(9)16-11(7)6-12(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
OIOBPKGMEUJVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)CC(=O)O |
Origin of Product |
United States |
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